molecular formula C7H7F3N2O B581440 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine CAS No. 1211584-76-7

6-Methoxy-5-(trifluoromethyl)pyridin-3-amine

Cat. No.: B581440
CAS No.: 1211584-76-7
M. Wt: 192.141
InChI Key: AHFNQSHZCUHVFS-UHFFFAOYSA-N
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Description

6-Methoxy-5-(trifluoromethyl)pyridin-3-amine (CAS 1211584-76-7) is a high-purity fluorinated pyridine derivative supplied as a white to off-white crystalline powder, serving as a versatile building block in medicinal chemistry and organic synthesis . Its molecular structure features an electron-deficient pyridine core with a strategically placed amine group at the 3-position, a methoxy group at the 6-position, and a trifluoromethyl group at the 5-position . The inclusion of the trifluoromethyl group is a critical feature, known to enhance metabolic stability, improve bioavailability, and increase lipophilicity, which contributes to stronger binding affinity in target interactions . This compound is a valuable intermediate in scientific research, particularly for constructing complex pharmacophores. Its primary applications include use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds , serving as a precursor in the development of kinase inhibitors and antiviral agents , and acting as a key scaffold in the synthesis of bioactive molecules for agrochemicals . Researchers value this compound for its defined reactivity, which enables participation in various reactions such as nucleophilic substitutions and oxidation-reduction, making it suitable for high-throughput screening and combinatorial chemistry . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the compound in a cool place (2-8°C), protected from light, and under inert conditions to ensure stability and longevity . This product is intended for research use only and is strictly not approved for human or veterinary use, diagnostics, or commercial applications .

Properties

IUPAC Name

6-methoxy-5-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-6-5(7(8,9)10)2-4(11)3-12-6/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFNQSHZCUHVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl positions, leading to the formation of different substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
The incorporation of trifluoromethyl groups in pharmaceuticals has been shown to enhance metabolic stability and bioavailability. Fluorinated compounds constitute about 25% of small-molecule drugs currently in clinical use, with a growing trend towards their incorporation in new drug designs .

6-Methoxy-5-(trifluoromethyl)pyridin-3-amine is being investigated as a building block for synthesizing biologically active molecules. Its structural features allow it to interact favorably with biological targets, potentially leading to the development of new therapeutic agents for treating various diseases, including central nervous system disorders .

2. Role in Enzyme Inhibition:
Research indicates that compounds with similar structures can act as enzyme inhibitors, which is crucial for developing treatments for conditions like cancer and neurodegenerative diseases. The trifluoromethyl group often contributes to enhanced binding affinity to target proteins, making it a valuable feature in drug design .

Organic Synthesis Applications

1. Suzuki-Miyaura Coupling Reactions:
this compound can serve as an effective reagent in Suzuki-Miyaura coupling reactions, which are pivotal for constructing complex organic molecules. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl halides, facilitating the synthesis of diverse chemical entities.

2. Versatile Building Block:
The compound's reactivity makes it suitable for use as a building block in organic synthesis. Its ability to participate in various organic reactions enables chemists to create complex structures that are essential for pharmaceutical development and materials science.

Industrial Applications

The unique properties of this compound also lend themselves to potential applications in materials science and catalysis. The compound's stability and reactivity can be harnessed to develop new materials with desirable properties or to catalyze specific chemical reactions in industrial processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

(a) 6-Methyl-5-(trifluoromethyl)pyridin-3-amine

  • Molecular Formula : C₇H₇F₃N₂
  • Key Difference : Replaces the methoxy group at position 6 with a methyl (-CH₃) group.
  • This compound (CAS 1402664-67-8) is primarily used as a synthetic intermediate .

(b) 5-Methoxy-6-(trifluoromethyl)pyridin-3-amine

  • Key Difference : Methoxy and trifluoromethyl groups swap positions (methoxy at 5, -CF₃ at 6).
  • Impact: Alters the electronic distribution of the pyridine ring, affecting acidity (pKa) and binding affinity in receptor-ligand interactions. This isomer is noted for its use in kinase inhibitor synthesis .

(c) 6-(Trifluoromethoxy)pyridin-3-amine (CAS 135900-33-3)

  • Molecular Formula : C₆H₅F₃N₂O
  • Key Difference : Replaces the methoxy and trifluoromethyl groups with a single trifluoromethoxy (-OCF₃) group at position 4.
  • Properties : Higher lipophilicity (logP) compared to the target compound. Exhibits a melting point of 31–33°C and a predicted pKa of 1.72, indicating stronger acidity due to the electron-withdrawing -OCF₃ group .

Halogen-Substituted Analogues

(a) 2-Bromo-6-(trifluoromethyl)pyridin-3-amine (CAS 117519-16-1)

  • Molecular Formula : C₆H₄BrF₃N₂
  • Key Difference : Bromine at position 2 introduces steric hindrance and enables cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications : Used in the synthesis of heterocyclic scaffolds for agrochemicals .

(b) 6-Chloro-5-(trifluoromethyl)pyridin-3-amine

  • Synthesis : Prepared via tert-butyl carbamate protection of the amine group, followed by chlorination. The chlorine atom enhances electrophilic substitution reactivity .

Functionalized Derivatives

(a) 6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine

  • Molecular Formula : C₁₅H₁₅F₃N₂O
  • Key Feature : A bulky aryl-ethyl substituent on the amine group.
  • Impact : Increased molecular weight (296.29 g/mol) and steric bulk, which may improve target selectivity in medicinal chemistry applications .

(b) 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine (CAS 1214333-77-3)

  • Molecular Formula : C₁₂H₈F₄N₂
  • Key Feature : Incorporates a fluorophenyl ring at position 4.
  • Applications : Explored in PET imaging tracers for neurodegenerative diseases due to its high affinity for tau protein aggregates .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) pKa (Predicted) Applications Reference
6-Methoxy-5-(trifluoromethyl)pyridin-3-amine C₇H₇F₃N₂O 206.14 -OCH₃ (6), -CF₃ (5), -NH₂ (3) N/A ~3.5 Synthetic intermediate
6-(Trifluoromethoxy)pyridin-3-amine C₆H₅F₃N₂O 178.11 -OCF₃ (6), -NH₂ (3) 31–33 1.72 Agrochemicals
2-Bromo-6-(trifluoromethyl)pyridin-3-amine C₆H₄BrF₃N₂ 241.01 -Br (2), -CF₃ (6), -NH₂ (3) N/A N/A Heterocyclic synthesis
5-Methoxy-6-(trifluoromethyl)pyridin-3-amine C₇H₇F₃N₂O 206.14 -OCH₃ (5), -CF₃ (6), -NH₂ (3) N/A ~3.8 Kinase inhibitors

Key Research Findings

  • Electronic Effects : The trifluoromethyl group at position 5 in the target compound creates a strong electron-withdrawing environment, stabilizing the pyridine ring against electrophilic attack. In contrast, methoxy at position 6 provides moderate electron-donating effects, balancing solubility and reactivity .
  • Synthetic Utility : Derivatives like 6-chloro-5-(trifluoromethyl)pyridin-3-amine are pivotal intermediates for Suzuki couplings, enabling the construction of biaryl systems .

Biological Activity

6-Methoxy-5-(trifluoromethyl)pyridin-3-amine is a pyridine derivative notable for its diverse biological activities, particularly in medicinal chemistry and agrochemicals. This compound features a methoxy group and a trifluoromethyl group, which enhance its chemical properties and potential applications. Its molecular formula is C_8H_8F_3N_2O, with a molecular weight of 192.14 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Pyridine ring : Provides aromatic stability.
  • Methoxy group : Enhances solubility and biological activity.
  • Trifluoromethyl group : Increases lipophilicity and alters electronic properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Bacillus subtilis12
Klebsiella pneumoniae14

In a study involving the synthesis of metal complexes with this compound, it was found that both the free amine and its complexes showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been assessed through various assays. The compound has been shown to inhibit the proliferation of cancer cell lines, with results summarized in the table below:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)8.2
A549 (lung cancer)12.0

The mechanism of action appears to involve apoptosis induction in cancer cells, as evidenced by increased staining with propidium iodide, indicating cell death .

Case Studies

  • Antimicrobial Efficacy :
    A study conducted at JSS Hospital evaluated the antimicrobial efficacy of various compounds, including this compound. The compound was incorporated into a series of tests against clinical isolates, yielding significant inhibition rates against pathogenic bacteria .
  • Anticancer Screening :
    In vitro studies were performed using the MTT assay to assess cell viability after treatment with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines, highlighting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets due to its structural features. The trifluoromethyl group is known to enhance binding affinity to target proteins, which may explain the observed antimicrobial and anticancer effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves substitution reactions on pyridine precursors. For example:

  • Step 1 : Functionalization of a pyridine ring with a trifluoromethyl group via halogen exchange (e.g., using CF₃Cu reagents) at position 5.
  • Step 2 : Methoxy group introduction at position 6 via nucleophilic aromatic substitution (e.g., using NaOMe or CH₃OH under acidic conditions).
  • Step 3 : Reduction of a nitro group or protection/deprotection of the amine at position 3 using catalytic hydrogenation or Boc chemistry .
    • Key Intermediates : 5-Trifluoromethylpyridin-3-nitro derivatives and 6-methoxypyridine-3-amine precursors are critical intermediates.

Q. How is this compound characterized analytically?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl substitution (δ ~ -60 ppm) and ¹H NMR for methoxy/amine protons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₇H₇F₃N₂O, exact mass 192.14).
  • HPLC-PDA : Purity assessment with reverse-phase columns (C18) and UV detection at 254 nm .

Q. What are the solubility and formulation challenges for this compound in biological assays?

  • Methodological Answer :

  • The free amine form has limited aqueous solubility (≈4 g/L in water at 25°C). To improve solubility:
  • Use salt forms (e.g., oxalate or HCl salts), which enhance stability and dissolution in polar solvents .
  • Employ co-solvents like DMSO (<5% v/v) or surfactants (e.g., Tween-80) in cell-based assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to minimize byproducts.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) for substitution reactions to enhance reactivity.
  • Temperature Control : Lower temperatures (0–25°C) during nitro reduction to prevent over-reduction or decomposition .
    • Case Study : Continuous flow reactors improved yield by 20% compared to batch processes in analogous trifluoromethylpyridine syntheses .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

  • Methodological Answer : Compare with analogs using structure-activity relationship (SAR) studies:

CompoundSubstituent ModificationsBiological Activity (IC₅₀)
6-Methoxy-5-CF₃-pyridin-3-amineParent compound1.2 µM (Target Enzyme X)
6-Ethoxy-5-CF₃-pyridin-3-amineMethoxy → Ethoxy5.8 µM (Reduced potency)
5-CF₃-pyridin-3-amineMethoxy removed>10 µM (Loss of activity)
  • Key Insight : Methoxy and trifluoromethyl groups are critical for target binding; bulkier substituents reduce affinity .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under consistent conditions (e.g., pH, temperature, cell lines).
  • Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling.
  • Meta-Analysis : Compare datasets across publications to identify outliers or protocol-dependent variability .

Q. What mechanistic insights exist for reactions involving this compound?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution : The trifluoromethyl group acts as an electron-withdrawing group, activating the pyridine ring for methoxy substitution.
  • Amine Reactivity : The 3-amine participates in Schiff base formation or amide coupling, useful for derivatization (e.g., linking to fluorescent probes) .

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